3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-
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Overview
Description
4-((4-Propoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione is a chemical compound that belongs to the class of pyrazolidinediones This compound is characterized by the presence of a naphthalene ring substituted with a propoxy group and a pyrazolidine-3,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Propoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione typically involves the condensation of 4-propoxynaphthaldehyde with pyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Propoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the propoxy group.
Scientific Research Applications
4-((4-Propoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((4-Propoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione
- 4-((4-Ethoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione
- 4-((4-Butoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione
Uniqueness
4-((4-Propoxynaphthalen-1-yl)methylene)pyrazolidine-3,5-dione is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with specific molecular targets. Additionally, the naphthalene ring provides a rigid and planar structure, contributing to the compound’s stability and potential interactions with biological molecules.
Properties
CAS No. |
820238-73-1 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-[(4-propoxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H16N2O3/c1-2-9-22-15-8-7-11(12-5-3-4-6-13(12)15)10-14-16(20)18-19-17(14)21/h3-8,10H,2,9H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
XSXOOSDELNIETI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NNC3=O |
Origin of Product |
United States |
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